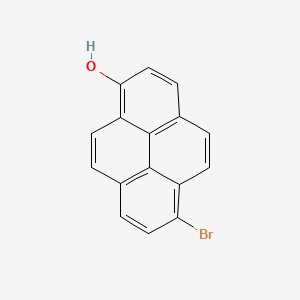

6-Bromopyren-1-ol

Description

Properties

IUPAC Name |

6-bromopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyren-1-ol: Synthesis, Properties, and Potential Applications for Researchers and Drug Development Professionals

Introduction: The Pyrene Scaffold and the Emergence of 6-Bromopyren-1-ol

The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, planar structure and unique photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an exceptional building block for fluorescent probes and organic light-emitting diodes (OLEDs).[2] The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and steric properties, leading to a vast array of derivatives with tailored functionalities.

This guide focuses on a specific, less-explored derivative: 6-Bromopyren-1-ol. The introduction of a bromine atom and a hydroxyl group onto the pyrene backbone at the 6- and 1-positions, respectively, creates a molecule with significant potential for further chemical modification and unique electronic characteristics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the chemical properties, a plausible synthetic approach, and the prospective applications of this intriguing compound.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 6-Bromopyren-1-ol are rooted in its molecular architecture. The presence of an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the electron-rich pyrene core suggests a molecule with a distinct electronic profile, likely influencing its reactivity and photophysical behavior.

Molecular Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 6-bromopyren-1-ol | [3] |

| CAS Number | 114562-65-1 | [3] |

| Molecular Formula | C₁₆H₉BrO | [3] |

| Molecular Weight | 297.14 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | [3] |

| InChI Key | XFLCKLCWZVOBOX-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 5.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Note: The properties listed above, with the exception of the identifiers, are computationally derived and should be considered as estimates pending experimental verification.

Synthesis and Purification: A Proposed Pathway

The synthesis of specifically substituted pyrenes presents a considerable challenge due to the comparable reactivity of the 1, 3, 6, and 8 positions toward electrophilic substitution.[4] Direct bromination of pyrene, for instance, often results in a mixture of mono- and di-brominated isomers, which can be difficult to separate.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Bromopyren-1-ol from pyrene.

Step-by-Step Experimental Protocol (Postulated)

Part 1: Synthesis of 1-Pyrenol (1-Hydroxypyrene)

This initial phase of the synthesis can be adapted from patented procedures for the preparation of 1-hydroxypyrene.[6]

-

Friedel-Crafts Acylation: Pyrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane. This reaction selectively yields 1-acetylpyrene.

-

Baeyer-Villiger Oxidation: The resulting 1-acetylpyrene is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-acetoxypyrene.

-

Hydrolysis: The 1-acetoxypyrene intermediate is subsequently hydrolyzed under basic conditions (e.g., sodium hydroxide in a methanol/water mixture) to yield 1-pyrenol.

Part 2: Bromination of 1-Pyrenol

The hydroxyl group at the 1-position is an activating group and will direct electrophilic substitution. The major product upon monobromination is expected to be 6-Bromopyren-1-ol due to the electronic and steric factors of the pyrene ring system.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pyrenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalents) in DMF to the reaction mixture at room temperature. The use of NBS is preferable to elemental bromine as it offers milder reaction conditions and can improve regioselectivity.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with water. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 6-Bromopyren-1-ol isomer.

Spectroscopic Characterization (Theoretical)

While experimental spectra for 6-Bromopyren-1-ol are not widely published, its structure allows for the prediction of key spectroscopic features that would be invaluable for its identification and characterization.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A complex pattern of aromatic protons in the downfield region (typically δ 7.5-9.0 ppm), with distinct coupling patterns characteristic of the pyrene ring system. The presence of the hydroxyl proton will be observed as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | Sixteen distinct carbon signals are expected. The carbon bearing the hydroxyl group will be shifted significantly downfield (δ ~150-160 ppm), while the carbon attached to the bromine atom will appear in the aromatic region (δ ~110-120 ppm). |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and C=C stretching vibrations of the aromatic rings will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-Br stretching vibration may be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). |

Potential Applications in Research and Drug Development

The bifunctional nature of 6-Bromopyren-1-ol, possessing both a reactive bromine atom and a nucleophilic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules.

As a Fluorescent Probe

Pyrene and its derivatives are renowned for their use as fluorescent probes.[7] The fluorescence of pyrene is highly sensitive to the local environment, making it a valuable tool for studying molecular interactions. 6-Bromopyren-1-ol could be developed into a fluorescent probe where the hydroxyl group can be functionalized to target specific biomolecules or cellular compartments. The bromine atom can also be used as a handle for further modifications, such as the introduction of quenching or energy transfer partners.

In Materials Science

In the field of organic electronics, pyrene derivatives are utilized in the fabrication of OLEDs.[8] The bromine atom in 6-Bromopyren-1-ol can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce other aromatic moieties. This allows for the construction of extended π-conjugated systems with tailored electronic and photophysical properties for use in advanced materials.

Caption: Potential derivatization of 6-Bromopyren-1-ol via Suzuki coupling and etherification.

In Drug Development

The pyrene scaffold, while primarily known for its use in diagnostics, has also been explored in medicinal chemistry. The planar structure of pyrene allows for intercalation with DNA, and its derivatives have been investigated for their potential as anticancer agents.[3][9] Brominated aromatic compounds are also prevalent in pharmaceuticals, often enhancing the lipophilicity and metabolic stability of a drug molecule.[1] 6-Bromopyren-1-ol could serve as a starting point for the synthesis of novel therapeutic agents, where the hydroxyl and bromo groups can be independently modified to optimize biological activity and pharmacokinetic properties.

Safety and Handling

Detailed toxicological data for 6-Bromopyren-1-ol is not available. However, based on the GHS hazard statements provided by commercial suppliers and the known properties of related compounds, the following precautions are recommended:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[10]

Conclusion and Future Directions

6-Bromopyren-1-ol is a promising yet underexplored derivative of the versatile pyrene scaffold. Its bifunctional nature provides a platform for a wide range of chemical transformations, opening avenues for the development of novel fluorescent probes, advanced organic materials, and potential therapeutic agents.

Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its photophysical characteristics. The exploration of its reactivity in various cross-coupling and functionalization reactions will undoubtedly unlock its full potential as a valuable building block in both academic and industrial research settings. This guide serves as a foundational document to inspire and facilitate further investigation into the rich chemistry and potential applications of 6-Bromopyren-1-ol.

References

-

Zych, D., & Kubis, M. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1135. [Link][4]

-

PubChem. (n.d.). 6-Bromopyren-1-ol. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Google Patents. (n.d.). CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene. Retrieved from [8]

-

Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link][2]

-

ResearchGate. (n.d.). Reported bromination reactions of 1-bromopyrene. Retrieved from [Link][5]

-

PubChem. (n.d.). 6-Bromo-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link][11]

-

PubChem. (n.d.). 1-Bromopyrene. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Google Patents. (n.d.). CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof. Retrieved from [6]

-

Google Patents. (n.d.). CN110452097B - Preparation method of 1-hydroxypyrene. Retrieved from [12]

-

New Journal of Chemistry. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. Royal Society of Chemistry. [Link]

-

AZoM. (2024). What Is Bromine Used For?. Retrieved from [Link][1]

Sources

- 1. azom.com [azom.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]

- 9. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 114562-65-1|6-Bromopyren-1-ol|BLD Pharm [bldpharm.com]

- 11. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN110452097B - Preparation method of 1-hydroxypyrene - Google Patents [patents.google.com]

6-Bromopyren-1-ol CAS number 114562-65-1

An In-Depth Technical Guide to 6-Bromopyren-1-ol (CAS: 114562-65-1): Synthesis, Reactivity, and Applications for Advanced Research

Executive Summary: 6-Bromopyren-1-ol is a bifunctional aromatic compound built upon the pyrene scaffold, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, chemical reactivity, and key applications. As a versatile building block, 6-Bromopyren-1-ol offers significant potential in the development of novel fluorescent probes, advanced materials for optoelectronics, and as a strategic intermediate in medicinal chemistry. The presence of both a reactive hydroxyl group and a bromine atom allows for orthogonal functionalization, enabling the construction of complex molecular architectures.

6-Bromopyren-1-ol is a substituted pyrene derivative. Its core properties, derived from computational data and structural analogs, are essential for predicting its behavior in experimental settings.[2]

| Property | Value | Source |

| IUPAC Name | 6-bromopyren-1-ol | PubChem[2] |

| CAS Number | 114562-65-1 | PubChem[2] |

| Molecular Formula | C₁₆H₉BrO | PubChem[2] |

| Molecular Weight | 297.14 g/mol | PubChem[2] |

| Appearance | Expected to be a pale yellow or off-white solid | Inferred from analogs[3] |

| XLogP3-AA | 5.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | BLD Pharm[4] |

Synthesis and Purification Strategy

The synthesis of asymmetrically substituted pyrenes like 6-Bromopyren-1-ol requires a regioselective approach, as the 1, 3, 6, and 8 positions of the pyrene core exhibit similar reactivity towards electrophilic substitution.[1] A direct, single-step synthesis is challenging and often leads to a mixture of isomers. Therefore, a multi-step pathway starting from pyrene is the most logical approach.

The proposed synthetic workflow involves an initial non-selective dibromination followed by a selective functionalization of one bromo group.

Caption: Proposed synthetic workflow for 6-Bromopyren-1-ol.

Step 1: Synthesis of 1,6-Dibromopyrene (Precursor)

The synthesis of the 1,6-dibromopyrene intermediate is a critical first step. Direct bromination of pyrene with two equivalents of bromine typically yields a mixture of 1,6- and 1,8-dibromopyrene.[1]

Causality: The choice of a non-polar solvent like carbon tetrachloride (CCl₄) facilitates the reaction with elemental bromine.[1] The subsequent separation of the 1,6- and 1,8- isomers relies on their differential solubility, with 1,6-dibromopyrene being less soluble in toluene, allowing for its isolation via fractional crystallization.[1] An alternative and often safer approach utilizes dibromohydantoin as the brominating agent, which offers milder reaction conditions and avoids the use of highly toxic and corrosive liquid bromine.[5]

Step 2: Selective Monohydroxylation

With 1,6-dibromopyrene in hand, the next challenge is the selective conversion of one C-Br bond to a C-OH group. Modern cross-coupling methodologies are well-suited for this transformation. A plausible approach is the Buchwald-Hartwig or Ullmann-type C-O coupling reaction using a hydroxide source (e.g., NaOH or KOH) with a suitable palladium or copper catalyst and ligand system. This method offers high functional group tolerance and is a cornerstone of modern synthetic chemistry for forming C-O bonds on aryl halides.

Purification of Brominated Pyrenes

Purity is paramount for applications in materials science and drug development. The purification of brominated pyrenes often involves several key techniques:

-

Fractional Crystallization: Exploits solubility differences between isomers, as demonstrated in the separation of 1,6- and 1,8-dibromopyrene from toluene.[1]

-

Recrystallization: A standard method for purifying the final product, using solvents like hexanes or ethanol to obtain high-purity crystalline material.[3][6]

-

Complex Formation: For achieving exceptionally high purity, a technique involving the formation of a picric acid complex with the bromopyrene crude product can be employed. The complex, often a distinctively colored crystal, is isolated and then decomposed with a basic solution to release the purified 1-bromopyrene.[7] This expert-level technique is highly effective for removing persistent impurities.[7]

Chemical Reactivity and Derivatization Potential

6-Bromopyren-1-ol is a bifunctional building block, offering two distinct reactive sites for orthogonal chemical modification. This dual reactivity is the foundation of its utility as a versatile intermediate.

Caption: Reactivity of 6-Bromopyren-1-ol leading to key applications.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic. It can readily undergo:

-

Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides under basic conditions to form ethers. This allows for the attachment of alkyl chains, polyethylene glycol (PEG) linkers, or other functional moieties.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters. This is a common strategy in prodrug development to mask a polar hydroxyl group, potentially improving cell permeability.[8]

Reactions at the Carbon-Bromine Bond

The bromine atom at the 6-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl groups. This is a foundational reaction in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This is instrumental for synthesizing N-aryl substituted compounds, a common motif in drug candidates.[9]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular linkers or synthesizing precursors for materials with interesting electronic properties.

Key Applications in Research and Development

The unique structure of 6-Bromopyren-1-ol makes it a valuable tool for multiple scientific domains.

-

Fluorescent Probes and Labels: The pyrene core is intensely fluorescent, with an emission spectrum that is sensitive to the local environment.[10] The hydroxyl group on 6-Bromopyren-1-ol provides a convenient attachment point for conjugation to biomolecules (peptides, proteins, DNA), while the bromo group can be used to further modify the pyrene core to fine-tune its photophysical properties, such as wavelength and quantum yield.

-

Organic Light-Emitting Diode (OLED) Materials: Substituted pyrenes are widely investigated as emissive materials in OLEDs, particularly for achieving efficient blue light emission.[11] The 1,6-disubstitution pattern has been shown to be particularly effective for industrial applications.[11] 6-Bromopyren-1-ol serves as a key intermediate, where the bromine atom can be replaced by various aryl or amine groups via cross-coupling to create a library of potential high-performance emitters.[11]

-

Intermediate in Drug Discovery: While not a drug itself, 6-Bromopyren-1-ol is a valuable scaffold for building libraries of complex molecules for biological screening. Its rigid, planar core and orthogonal reactive handles allow for the systematic exploration of chemical space around a central scaffold. This strategy is particularly relevant in the discovery of targeted therapies like kinase inhibitors, where specific vector-based substitutions are required for potency and selectivity.[9] The synthesis of analogs of 6-Bromohypaphorine, which show agonist activity for the α7 nicotinic receptor, highlights the utility of bromo-substituted aromatic scaffolds in developing anti-inflammatory agents.[12]

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a reliable starting point for laboratory work.

Protocol 5.1: Synthesis of 1,6-Dibromopyrene

This protocol is adapted from established methods for the dibromination of pyrene.[1][5]

Materials:

-

Pyrene (1.0 eq)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Bromine (2.0 eq)

-

Toluene

-

Methanol

-

Three-necked round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.

Procedure:

-

In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrene (e.g., 10.0 g, 49.4 mmol) in CCl₄ (250 mL).

-

Prepare a solution of bromine (15.8 g, 98.9 mmol) in CCl₄ (50 mL) and add it to a dropping funnel.

-

Add the bromine solution dropwise to the stirred pyrene solution over 4-5 hours at room temperature.

-

After the addition is complete, allow the mixture to stir overnight. A precipitate will form.

-

Collect the precipitate by filtration and wash it sequentially with cold methanol and hexane to remove unreacted starting materials and soluble byproducts.

-

Perform fractional crystallization on the crude solid: dissolve the solid in a minimal amount of boiling toluene and allow it to cool slowly. The less soluble 1,6-dibromopyrene will crystallize first as needle-like structures.[1]

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high purity. The yield of 1,6-dibromopyrene is typically around 40%.[1]

Protocol 5.2: Analytical Characterization

The identity and purity of synthesized 6-Bromopyren-1-ol should be confirmed using standard analytical techniques.

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Based on data for 1-bromopyrene, signals for the pyrene protons would be expected between 7.9 and 8.5 ppm.[1][13] The phenolic proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show 16 distinct signals in the aromatic region, corresponding to each unique carbon atom in the pyrene scaffold.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 296 and 298.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch from the hydroxyl group.

Safety and Handling

While specific toxicity data for 6-Bromopyren-1-ol is not available, data from analogous compounds like 1-bromopyrene should be used to guide safety procedures.[14][15] Brominated aromatic compounds should be handled with care.

| Hazard Statement | Description | GHS Code | Source (from analogs) |

| Skin Irritation | Causes skin irritation | H315 | PubChem[14], Fisher Sci.[15] |

| Eye Irritation | Causes serious eye irritation | H319 | PubChem[14], Fisher Sci.[15] |

| Respiratory Irritation | May cause respiratory irritation | H335 | PubChem[14], Fisher Sci.[15] |

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[15][16]

-

Avoid contact with skin and eyes.[16] In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[4][16]

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Conclusion

6-Bromopyren-1-ol stands out as a highly valuable and versatile chemical entity for advanced research. Its bifunctional nature, combining the rich photophysics of the pyrene core with two orthogonally addressable reactive sites, provides a powerful platform for innovation. For materials scientists, it is a key precursor to novel OLED emitters. For medicinal chemists and drug discovery professionals, it offers a rigid scaffold for the construction of complex, sterically defined molecules. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this important building block.

References

-

Bambagiotti-Alberti, M., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. [Link]

-

PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Reported bromination reactions of 1-bromopyrene. [Link]

-

PubChem. 6-Bromo-1-hexanol. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]

-

PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Procedure for the Synthesis of 1-Bromopyrene. [Link]

-

MDPI. (2022). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromopyrene. [Link]

-

ResearchGate. (PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

MDPI. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. [Link]

-

LookChem. Cas 1232102-15-6,(6-bromo-pyrene-1-yl). [Link]

-

Semantic Scholar. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

-

BuyersGuideChem. 6-Bromo-1-hydroxypyrene | 114562-65-1. [Link]

Sources

- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. 114562-65-1|6-Bromopyren-1-ol|BLD Pharm [bldpharm.com]

- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1-Bromopyrene(1714-29-0) 1H NMR spectrum [chemicalbook.com]

- 14. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 6-Bromopyren-1-ol: A Technical and Practical Guide

An In-depth Technical Guide

Abstract

6-Bromopyren-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH) derived from pyrene. As with any specialized chemical entity intended for research, materials science, or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for molecular identity and integrity. This guide offers a detailed exploration of the expected spectroscopic data for 6-Bromopyren-1-ol, grounded in fundamental principles and comparative analysis with related pyrene derivatives.[1][2][3][4] It is designed to serve as a practical reference for researchers, enabling them to predict, acquire, and interpret the spectroscopic fingerprint of this molecule.

Molecular Structure and Physicochemical Properties

6-Bromopyren-1-ol (C₁₆H₉BrO) is a derivative of pyrene featuring two key substituents: a hydroxyl (-OH) group at the 1-position and a bromine (-Br) atom at the 6-position.[5] These modifications significantly influence the molecule's electronic properties, solubility, and reactivity compared to the parent pyrene. The precise location of these functional groups is critical to its function and requires definitive spectroscopic verification.

Table 1: Physicochemical Properties of 6-Bromopyren-1-ol [5]

| Property | Value | Source |

| IUPAC Name | 6-bromopyren-1-ol | PubChem |

| Molecular Formula | C₁₆H₉BrO | PubChem |

| Molecular Weight | 297.14 g/mol | PubChem |

| Exact Mass | 295.98368 Da | PubChem |

| CAS Number | 114562-65-1 | PubChem |

To facilitate spectral interpretation, a standard numbering system for the pyrene core is essential. The diagram below illustrates the structure of 6-Bromopyren-1-ol with IUPAC numbering.

Caption: Molecular structure of 6-Bromopyren-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Bromopyren-1-ol, both ¹H and ¹³C NMR are required to confirm the substitution pattern on the pyrene core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals in the aromatic region and a distinct signal for the hydroxyl proton. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the seven aromatic protons.[6] Protons nearer to the hydroxyl group are expected to be shielded (shifted upfield), while those near the bromine atom will be deshielded (shifted downfield).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |

| OH | 9.5 - 10.5 | Singlet (broad) | Phenolic proton, exchangeable. Shift is concentration and temperature dependent. |

| H-2, H-10 | 7.8 - 8.2 | Doublet | Ortho to the -OH group, shielded relative to other pyrene protons. |

| H-3, H-9 | 7.9 - 8.3 | Doublet | Meta to the -OH group. |

| H-4, H-5, H-8 | 8.0 - 8.5 | Multiplet | Complex region with multiple overlapping signals. |

| H-7 | 8.4 - 8.8 | Doublet | Ortho to the -Br group, expected to be the most deshielded proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Shift (ppm) | Rationale |

| C1 | 150 - 155 | Carbon attached to -OH, significantly deshielded. |

| C6 | 115 - 120 | Carbon attached to -Br, shielded by the "heavy atom effect". |

| Quaternary Carbons | 125 - 135 | Carbons at ring junctions, typically weaker signals. |

| CH Carbons | 120 - 130 | Aromatic carbons bearing a hydrogen atom.[7] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data is reproducible and accurate.

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromopyren-1-ol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its ability to solubilize the compound and to slow the chemical exchange of the phenolic -OH proton, allowing for its observation.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of 6-Bromopyren-1-ol is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3600 (broad) | O-H Stretch | Phenol (-OH) | The broadness of this peak is a direct result of intermolecular hydrogen bonding.[9][10] |

| 3000 - 3100 | C-H Stretch | Aromatic (Ar-H) | Characteristic of sp² hybridized C-H bonds in the pyrene core.[11] |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands are expected in this region, forming part of the molecule's fingerprint. |

| ~1200 | C-O Stretch | Phenol (Ar-O) | Strong absorption confirming the hydroxyl group's attachment to the aromatic ring. |

| 500 - 600 | C-Br Stretch | Bromoalkane (Ar-Br) | This absorption is in the far-IR region and confirms the presence of the bromine substituent. |

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 6-Bromopyren-1-ol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is compared against the predicted values for verification. Causality: The ATR method is preferred for its simplicity, speed, and minimal sample preparation compared to traditional KBr pellet methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum of 6-Bromopyren-1-ol will have a distinct and informative pattern.

Table 5: Predicted Key Ions in the Mass Spectrum

| m/z Value | Ion | Rationale |

| 296 & 298 | [M]⁺• | Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the definitive signature of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12][13][14] |

| 217 | [M-Br]⁺ | Fragment Ion: Represents the loss of the bromine radical from the molecular ion. |

| 189 | [M-Br-CO]⁺ | Fragment Ion: Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment, characteristic of phenols. |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the solution into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a nonpolar column like DB-5) to separate the analyte from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio, and a spectrum is generated. Causality: GC-MS is an excellent method as it provides both the retention time (a measure of purity) and the mass spectrum (for structural identification) in a single experiment.

Conclusion

The structural integrity of 6-Bromopyren-1-ol can be rigorously established through a multi-technique spectroscopic approach. The predicted NMR data will confirm the unique proton and carbon environments created by the specific substitution pattern. IR spectroscopy will verify the presence of the critical hydroxyl and aromatic functionalities, while mass spectrometry will provide unambiguous confirmation of the molecular weight and the presence of a single bromine atom. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently characterize 6-Bromopyren-1-ol, ensuring the quality and validity of their scientific investigations.

References

-

PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]

-

Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson Education. [Link]

-

PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]

-

NIST. 1-Bromopyrene. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

SpectraBase. 1-Bromopyrene. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

National Institutes of Health. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. [Link]

-

MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [Link]

- Google Patents.

-

ACS Publications. Synthesis and Spectroscopic Investigation of Aggregation through Cooperative π−π and C−H···O Interactions in a Novel Pyrene Octaaldehyde Derivative. [Link]

-

University of Arizona. Mass spectral interpretation. [Link]

-

Royal Society of Chemistry. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis. [Link]

-

Organic Syntheses. Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

-

ResearchGate. Diagrams summarizing the spectroscopic values determined for the pyrene derivatives 1-3. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. asdlib.org [asdlib.org]

- 14. youtube.com [youtube.com]

The Pyrene Scaffold: A Versatile Platform for Advanced Fluorescent Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant attention in the field of chemical and biological sensing due to its unique and advantageous photophysical properties. This technical guide provides a comprehensive overview of the principles, design strategies, and applications of pyrene derivatives as fluorescent sensors. We will delve into the core mechanisms that underpin their sensing capabilities, including the notable monomer-excimer transition, photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET). This guide will equip researchers with the foundational knowledge and practical insights necessary to design, synthesize, and implement pyrene-based sensors for a wide array of analytes, from metal ions and anions to small molecules and complex biomacromolecules. Detailed experimental protocols and comparative data are provided to facilitate the translation of these concepts into practical laboratory applications.

The Allure of the Pyrene Fluorophore: A Foundation for Sensitive Detection

The utility of pyrene and its derivatives in fluorescent sensing stems from a unique combination of photophysical characteristics that set it apart from many other fluorophores.[1][2] Understanding these properties is paramount to designing effective and highly sensitive molecular probes.

-

High Fluorescence Quantum Yield: Pyrene exhibits a naturally high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, providing a strong baseline signal for sensing applications.[1][2]

-

Long Fluorescence Lifetime: The excited state of pyrene persists for a relatively long duration, on the order of tens to hundreds of nanoseconds.[1] This long lifetime makes its fluorescence particularly sensitive to quenching by analytes and allows for lifetime-based sensing measurements, which can be advantageous in complex environments.

-

Excellent Photostability: Pyrene is a robust fluorophore that resists photobleaching, allowing for prolonged or repeated measurements without significant signal degradation.[3][4] This is a critical attribute for applications such as continuous monitoring and cellular imaging.

-

Environmental Sensitivity: The fluorescence emission of pyrene is sensitive to the polarity of its microenvironment.[3][4] This property can be harnessed to probe local changes in hydrophobicity, such as those occurring upon protein binding or cellular internalization.

-

The Excimer Phenomenon: A Built-in Ratiometric Signal: Perhaps the most defining characteristic of pyrene is its ability to form an "excimer" (excited-state dimer). When two pyrene molecules are in close proximity (typically 3-4 Å), the excited-state monomer can interact with a ground-state monomer to form a distinct excited-state species that emits light at a longer wavelength (typically around 480 nm) compared to the monomer emission (around 375-400 nm).[3] This shift from monomer to excimer emission, or vice versa, provides a ratiometric signal that is internally calibrated, thereby minimizing errors from instrumental fluctuations or probe concentration variations.

Core Sensing Mechanisms: Translating Molecular Interactions into Optical Signals

The versatility of pyrene derivatives in sensing is a direct result of the diverse mechanisms through which analyte binding can modulate their fluorescence output. The choice of mechanism is a critical design consideration, dictated by the nature of the analyte and the desired sensing response (i.e., "turn-on," "turn-off," or ratiometric).

Pyrene Excimer-Monomer Switching

The distance-dependent nature of excimer formation is a powerful tool for sensing. Any event that brings two pyrene moieties together or forces them apart can be transduced into a change in the ratio of excimer to monomer fluorescence.

-

Analyte-Induced Aggregation: In this "turn-on" excimer approach, two or more pyrene units are tethered to a receptor that undergoes a conformational change upon analyte binding, bringing the pyrene groups into close proximity and activating excimer emission. This is a common strategy for detecting metal ions that can coordinate with multiple binding sites.

-

Analyte-Induced Disaggregation: Conversely, a sensor can be designed where the pyrene units are pre-organized to form an excimer. Analyte binding can disrupt this arrangement, leading to a decrease in excimer emission and a corresponding increase in monomer emission, providing a ratiometric response.

Caption: Pyrene Monomer-Excimer Equilibrium.

Photoinduced Electron Transfer (PET)

PET is a powerful mechanism for designing "turn-on" and "turn-off" fluorescent sensors. In a typical PET sensor, a pyrene fluorophore is covalently linked to a receptor unit that has a readily available lone pair of electrons (e.g., an amine or a thioether).

-

"Turn-Off" to "Turn-On": In the absence of the analyte, the lone pair of the receptor can donate an electron to the photoexcited pyrene, quenching its fluorescence. Upon binding of an analyte (e.g., a metal ion) to the receptor, the energy of the lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence of the pyrene.

-

"Turn-On" to "Turn-Off": In some designs, the analyte itself can act as an electron acceptor, quenching the fluorescence of the pyrene upon binding.

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler." In a pyrene-based FRET sensor, pyrene typically acts as the donor, and its emission is quenched upon energy transfer to a suitable acceptor. Analyte binding can either increase or decrease the donor-acceptor distance, leading to a change in FRET efficiency and a corresponding change in the fluorescence of both the donor and acceptor.

Applications in Sensing: A Diverse Analyte Landscape

The versatility of pyrene derivatives has led to their application in the detection of a wide range of analytes, from simple ions to complex biological molecules.

Metal Ion Detection

Pyrene-based sensors have been extensively developed for the detection of various metal ions, many of which have significant environmental and biological implications.

| Analyte | Sensing Mechanism | Detection Limit | Remarks | Reference |

| Cu²⁺ | PET, Excimer-Monomer Switching | 0.42 µM | Colorimetric and fluorescent "turn-off" response.[5] | [5] |

| Fe²⁺ | PET | 0.51 µM | Colorimetric and fluorescent "turn-off" response.[5] | [5] |

| Ag⁺ | Excimer Formation | Nanomolar range | Ratiometric detection in aqueous media.[3] | [3] |

| Pb²⁺ | Excimer-Monomer Switching | Sub-nanomolar range | Ratiometric detection.[3] | [3] |

| Hg²⁺ | Excimer Formation, PET | 8.11 nM | "Turn-on" or "turn-off" responses. | [3] |

| CN⁻ | Excimer-Monomer Switching | 580 nM | Sequential detection with Cu²⁺.[4] | [4] |

Experimental Protocol: Detection of Cu²⁺ and Fe²⁺ using a Pyrene-based Schiff Base Sensor [5]

This protocol describes the use of a pyrene-pyrazole-based Schiff base ligand (PMDP) for the colorimetric and fluorescent "turn-off" detection of Cu²⁺ and Fe²⁺ ions.

1. Synthesis of the PMDP Sensor:

-

Dissolve 57 mg (0.25 mM) of 1-pyrenecarboxaldehyde in 10 mL of hot ethanol.

-

Add 2-3 drops of concentrated H₂SO₄ as a catalyst.

-

To this solution, add 24 mg (0.25 mM) of 3-Amino-1H-pyrazol-5(4H)-one. An immediate color change from yellow to brown should be observed.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Collect the resulting brown precipitate by filtration and wash with ethanol to obtain the pure PMDP product.

2. Sensing Procedure:

-

Prepare a stock solution of the PMDP sensor in DMSO.

-

Prepare stock solutions of various metal ions (e.g., CuCl₂, FeCl₂) in deionized water.

-

In a cuvette, add the PMDP solution to a buffer (e.g., 10 mM HEPES, pH 7.4) in DMSO.

-

Record the initial absorbance and fluorescence spectra of the sensor solution.

-

Add aliquots of the metal ion solutions to the sensor solution and record the changes in the absorbance and fluorescence spectra.

-

A "turn-off" response, characterized by a decrease in fluorescence intensity, indicates the presence of Cu²⁺ or Fe²⁺. A color change from yellow to light brown can also be observed.

3. Application in Real Water Samples: [5]

-

Collect water samples (e.g., tap water, lake water).

-

Filter the water samples to remove any particulate matter.

-

Spike the water samples with known concentrations of Cu²⁺ and Fe²⁺.

-

Perform the sensing procedure as described above to determine the recovery of the spiked metal ions.

Anion and Small Molecule Detection

The design of pyrene-based sensors extends beyond metal ions to include a variety of anions and small molecules.

-

Cyanide (CN⁻): A pyrene-appended Schiff base has been shown to sequentially detect Cu²⁺ and CN⁻. The initial addition of Cu²⁺ induces excimer formation, which is then quenched by the addition of CN⁻, providing an "off-on-off" fluorescence response with a detection limit of 580 nM for cyanide.[4]

-

Pesticides: Pyrene-based fluorescent porous organic polymers have been developed for the sensitive detection of pesticides like trifluralin and dicloran.[1][6] The sensing mechanism is based on photoinduced electron transfer from the electron-rich polymer to the electron-deficient pesticide molecules, resulting in fluorescence quenching.[1] These polymers have shown detection limits in the parts-per-billion (ppb) range.[1]

-

Carbon Dioxide (CO₂): A water-soluble polymer functionalized with a CO₂-responsive pyrene dye has been developed.[7] The dye contains a tertiary amine that is protonated in the presence of CO₂ (which lowers the pH), leading to the disruption of pyrene excimers and a significant "off" response in fluorescence.[7]

-

Nitroaromatic Explosives: Pyrene derivatives have been utilized for the detection of nitroaromatic compounds, such as TNT, through fluorescence quenching mechanisms.

Experimental Protocol: Detection of Pesticides using Pyrene-Based Porous Organic Polymers [1]

This protocol outlines the use of a fluorescent porous organic polymer (LNU-45) for the detection of trifluralin and dicloran.

1. Synthesis of LNU-45:

-

In a round-bottom flask, dissolve tris(4-boronic acid pinacol ester phenyl)amine (400.0 mg, 0.64 mmol) and 2,7-dibromopyrene (346.6 mg, 0.96 mmol) in 60 mL of N,N'-dimethylformamide (DMF).

-

Degas the solution by freeze-pump-thaw cycles.

-

Add tetrakis(triphenylphosphine)palladium (40.0 mg, 0.035 mmol) and 5 mL of a 2 M potassium carbonate solution.

-

Heat the mixture to 130 °C and reflux for 48 hours.

-

Collect the precipitate by filtration and wash with tetrahydrofuran (THF), water, and acetone.

-

Purify the product by Soxhlet extraction with THF and dichloromethane, and dry under vacuum.

2. Sensing Procedure:

-

Disperse a small amount of the LNU-45 powder in THF.

-

Record the fluorescence emission spectrum of the dispersion (excitation at 365 nm).

-

Prepare standard solutions of trifluralin and dicloran in THF.

-

Add aliquots of the pesticide solutions to the LNU-45 dispersion and record the fluorescence quenching.

-

The degree of quenching is proportional to the concentration of the pesticide.

Biological Applications and Cellular Imaging

The low cytotoxicity and good cell permeability of many pyrene derivatives make them excellent candidates for biological sensing and imaging applications.[2]

-

In-Cell Ion Detection: Pyrene-based sensors have been successfully used to detect intracellular ions such as Ag⁺, Cu²⁺, and Fe²⁺ in living cells.[3][5] The sensors can be introduced into cells, and changes in fluorescence can be monitored using fluorescence microscopy to visualize the distribution and concentration of these ions within the cellular environment.

-

Biomolecule Interaction Studies: Pyrene's sensitivity to its microenvironment makes it a useful probe for studying protein conformation and binding events. Changes in pyrene's fluorescence can indicate protein folding or unfolding, as well as the binding of ligands or other biomolecules.

Experimental Protocol: Cellular Imaging of Cu²⁺ using a Pyrene-based Probe [5]

This protocol describes the use of the PMDP sensor for imaging Cu²⁺ in HeLa cells.

1. Cell Culture and Staining:

-

Culture HeLa cells on a suitable substrate (e.g., glass-bottom dish) to approximately 75% confluency.

-

Incubate the cells with a solution of the PMDP probe (e.g., 30 µM in culture medium) for 30 minutes at 37 °C in a 5% CO₂ incubator.

-

Wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.

-

Incubate the stained cells with a solution of Cu²⁺ (e.g., 30 µM in culture medium) for a specified time.

-

Wash the cells again with PBS to remove excess metal ions.

2. Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for pyrene fluorescence (excitation around 340-360 nm, emission collected in the blue-green region).

-

A decrease in fluorescence intensity in the presence of Cu²⁺ indicates the detection of the ion within the cells.

Future Perspectives and Challenges

The field of pyrene-based fluorescent sensors continues to evolve, with ongoing research focused on several key areas:

-

Improving Water Solubility: Enhancing the water solubility of pyrene-based sensors is crucial for their application in biological and environmental systems without the need for organic co-solvents.

-

Enhancing Selectivity: Developing sensors with even higher selectivity for specific analytes in complex mixtures remains a significant challenge. This can be addressed through the rational design of more sophisticated receptor units.

-

Multi-Analyte Sensing: The development of sensor arrays based on a library of pyrene derivatives could enable the simultaneous detection of multiple analytes.

-

Integration with Advanced Materials: Incorporating pyrene-based sensors into nanomaterials, polymers, and other advanced materials can lead to the development of robust and reusable sensing platforms.

Conclusion

Pyrene derivatives represent a remarkably versatile and powerful class of fluorescent probes. Their unique photophysical properties, particularly the monomer-excimer transition, coupled with a range of accessible sensing mechanisms, have enabled the development of highly sensitive and selective sensors for a diverse array of analytes. As our understanding of supramolecular chemistry and materials science continues to grow, the potential applications of pyrene-based sensors in fields ranging from environmental monitoring and clinical diagnostics to drug discovery are poised for significant expansion. This guide has provided a comprehensive overview of the fundamental principles and practical considerations for working with these fascinating molecules, with the aim of inspiring further innovation in the field of fluorescent sensing.

References

-

Paul, S., Barman, P., Dey, N., & Watkinson, M. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, C., Li, X., & Xu, Z. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(1), 12. [Link]

-

Hossain, M. A., Kim, H. J., & Kim, J. S. (2021). Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging. Molecules, 26(11), 3235. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, C., Li, X., & Xu, Z. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. ResearchGate. [Link]

-

Al-Awaida, W., Al-Moohtaseb, F. Y., Al-Ramahi, J. Y., & Al-Adarbeh, S. Y. (2023). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. Molecules, 28(14), 5393. [Link]

-

Kowser, Z., Rayhan, U., Akther, T., Redshaw, C., & Yamato, T. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(13), 5831-5854. [Link]

-

de la Cruz, D. A. L., Chappell, D., Rashid, B., Tookey, B. R., Ferguson, C. T. J., & O'Reilly, R. K. (2025). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Polymer Chemistry, 16(7), 1265-1271. [Link]

Sources

- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Pyrene Fluorophore: A Versatile Platform for Advanced Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of pyrene-based fluorescent probes, delving into their fundamental photophysical properties, the rationale behind various design strategies, and their diverse applications in chemical and biological sensing. We will explore the underlying mechanisms that govern their fluorescence response and provide practical insights into their synthesis, characterization, and utilization in research and development.

The Unique Photophysical Landscape of Pyrene

Pyrene, a polycyclic aromatic hydrocarbon, stands out as a premier fluorophore due to its exceptional photophysical characteristics. Its utility in probe design is rooted in a set of distinct properties that allow for sensitive and nuanced reporting of its molecular environment.[1][2][3]

A key feature of pyrene is its long fluorescence lifetime and high fluorescence quantum yield, which contribute to its bright emission.[1][2] Furthermore, pyrene exhibits excellent photostability, making it a reliable marker for long-term experiments.[4] Its fluorescence is highly sensitive to the polarity of its surroundings, a characteristic that can be exploited to probe the microenvironment of, for example, protein binding sites.[4][5]

The emission spectrum of pyrene monomers typically shows distinct vibronic bands, often appearing between 375 nm and 395 nm.[6] However, the most remarkable feature of pyrene is its ability to form an "excimer" – an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity.[7][8] This excimer emits at a significantly longer wavelength, typically a broad and structureless band centered around 480 nm.[6][7] This large spectral shift between the monomer and excimer emission is the foundation for many ratiometric sensing applications.

The formation and dissociation of the pyrene excimer are highly dependent on the distance and orientation between the two pyrene moieties. This spatial sensitivity is a powerful tool for probing conformational changes in biomolecules and for designing probes that signal the presence of an analyte through changes in the ratio of monomer to excimer emission.[5][7]

Design Strategies and Sensing Mechanisms

The versatility of pyrene as a fluorescent reporter stems from the variety of sensing mechanisms that can be engineered into pyrene-based probes. The choice of mechanism depends on the target analyte and the desired output signal. The most common strategies include:

-

Photoinduced Electron Transfer (PET): In a typical PET-based "off-on" probe, the pyrene fluorophore is linked to a recognition moiety that also acts as a quencher. In the "off" state, the fluorescence of pyrene is quenched due to electron transfer from the recognition site to the excited pyrene. Upon binding of the analyte to the recognition site, this electron transfer process is inhibited, leading to a restoration of pyrene's fluorescence in the "on" state.[1][6]

-

Intramolecular Charge Transfer (ICT): Probes based on the ICT mechanism consist of an electron donor (pyrene) and an electron acceptor connected by a π-conjugated system. The emission wavelength of these probes is highly sensitive to the polarity of the environment. Binding of an analyte can alter the electronic properties of the system, leading to a shift in the emission wavelength.[6]

-

Excimer Formation/Dissociation: As previously discussed, the switch between monomer and excimer emission provides a robust mechanism for ratiometric sensing. Probes can be designed where the binding of an analyte either brings two pyrene units together to form an excimer ("turn-on" excimer emission) or separates them to enhance monomer emission.[4][6] For instance, a pyrene-dipeptide-based probe has been shown to selectively sense Ag+ ions through the formation of an excimer that emits at 480 nm, while the monomer emission at 378 nm and 395 nm decreases.[4]

-

Aggregation-Induced Emission (AIE): In contrast to many fluorophores that experience aggregation-caused quenching, AIE-active pyrene derivatives exhibit enhanced fluorescence upon aggregation.[4][9] This phenomenon can be harnessed to develop "turn-on" probes where the analyte induces the aggregation of the probe molecules.[9]

The following diagram illustrates the fundamental principle of pyrene excimer formation.

Caption: Pyrene monomer and excimer emission pathways.

Applications in Sensing and Bioimaging

The unique properties of pyrene have led to the development of a vast array of fluorescent probes for a wide range of applications, from environmental monitoring to cellular imaging.

Detection of Metal Ions

Pyrene-based probes have been extensively developed for the detection of various metal ions due to their high sensitivity and selectivity.[2][10] For instance, Schiff base ligands incorporating pyrene have been used to create "turn-off" fluorescent sensors for Cu2+ and Fe2+ ions.[10] Ratiometric probes for Cu2+ have also been designed, offering the advantage of a built-in self-calibration, which can reduce interference from environmental factors.[11] The design often involves a chelating agent that specifically binds the target metal ion, which in turn modulates the fluorescence of the attached pyrene moiety.[6] Challenges in this area include designing probes with sufficient water solubility and biocompatibility for biological applications.[6]

Sensing of Anions and Small Molecules

Beyond metal ions, pyrene-based probes have been engineered to detect various anions and biologically relevant small molecules. For example, "off-on-off" sequential detection of Cu2+ and CN- has been achieved using a pyrene-appended Schiff base probe.[12] Ratiometric fluorescent probes with large Stokes shifts have also been developed for the selective detection of hydrogen peroxide in living cells, highlighting the potential of these probes in studying oxidative stress.[13]

Bioimaging and Monitoring Biological Processes

The low cytotoxicity and excellent cell permeability of many pyrene derivatives make them ideal candidates for bioimaging applications.[2] Pyrene-based probes have been successfully used for the intracellular detection of analytes and for monitoring dynamic biological processes.[4][12] For example, the conformational changes in proteins during folding, unfolding, or interaction with other molecules can be monitored by strategically labeling the protein with pyrene moieties and observing changes in excimer fluorescence.[5]

The following diagram illustrates a general workflow for the application of a pyrene-based fluorescent probe.

Caption: A typical experimental workflow for utilizing a pyrene-based probe.

Experimental Protocols

General Synthesis of a Pyrene-Based Schiff Base Probe

This protocol provides a general method for the synthesis of a pyrene-based Schiff base probe, a common structural motif in fluorescent sensors.

Materials:

-

1-Pyrenecarboxaldehyde

-

An appropriate amine-containing recognition moiety (e.g., a diamine, amino acid, or other chelating agent)

-

Ethanol or another suitable solvent

-

Catalytic amount of a weak acid (e.g., acetic acid), optional

Procedure:

-

Dissolve 1-pyrenecarboxaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.[9]

-

Add the amine-containing recognition moiety (1.0 mmol) to the solution.

-

If required, add a catalytic amount of a weak acid to facilitate the reaction.

-

Stir the reaction mixture at room temperature or under reflux for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[9]

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[6]

Characterization and Application of a Pyrene-Based Probe for Metal Ion Detection

This protocol outlines the steps for characterizing the photophysical properties of a newly synthesized probe and its application in detecting a target metal ion.

Materials:

-

Synthesized pyrene-based probe

-

A stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)

-

A buffer solution appropriate for the intended application (e.g., HEPES buffer for biological pH)

-

Stock solutions of various metal ions

-

A spectrofluorometer

-

A UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

-

Prepare stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).

-

Prepare the working buffer solution (e.g., 10 mM HEPES, pH 7.4).

-

-

UV-Vis Absorption and Fluorescence Spectroscopy:

-

Prepare a solution of the probe in the buffer at a final concentration suitable for spectroscopic measurements (e.g., 10 µM).

-

Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength.[6]

-

Record the fluorescence emission spectrum of the probe alone by exciting at the determined wavelength.

-

-

Titration with the Target Metal Ion:

-

To the probe solution in the cuvette, add increasing amounts of the target metal ion stock solution.

-

After each addition, mix thoroughly and allow the system to equilibrate.

-

Record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity (or the ratio of two emission bands for ratiometric probes) as a function of the metal ion concentration to determine the detection limit and binding constant.[6][14]

-

-

Selectivity Study:

-

Live Cell Imaging (Optional):

-

Culture the desired cell line (e.g., HeLa or HepG2 cells) on a suitable imaging dish.

-

Incubate the cells with a solution of the probe at an appropriate concentration and for a suitable duration.

-

Wash the cells with buffer to remove any excess probe.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for pyrene monomer and/or excimer emission.

-

To observe the response to the target analyte, the cells can be co-incubated with the analyte or the analyte can be added during imaging.[6][12]

-

Quantitative Data Summary

| Probe Name/Type | Target Analyte | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Reference |

| PYB | Cu2+ | Fluorescence Quenching | 320 | 362 | 0.835 µM | [6] |

| Pyrene-dipeptide | Ag+ | Excimer Formation | ~340 | 378, 395 (monomer), 480 (excimer) | Not specified | [4] |

| PMDP | Cu2+, Fe2+ | "Turn-off" | Not specified | Not specified | 0.42 µM (Cu2+), 0.51 µM (Fe2+) | [10] |

| L | Cu2+, CN- | "Off-On-Off" Excimer | Not specified | Not specified | 219 nM (Cu2+), 580 nM (CN-) | [12] |

| PYS | Cu2+, Picric Acid | "Off-On-Off" | Not specified | Not specified | 93 nM (Cu2+), 0.87 µM (PA) | [15] |

| Py-VPB | H2O2 | Ratiometric | Not specified | Large Stokes Shift | High sensitivity | [13] |

Conclusion and Future Perspectives

Pyrene-based fluorescent probes represent a powerful and versatile class of tools for chemical and biological sensing. Their unique photophysical properties, particularly the monomer-excimer transition, provide a robust platform for the design of ratiometric probes with high sensitivity and selectivity. The ongoing development of new pyrene derivatives with improved water solubility, biocompatibility, and novel sensing mechanisms will continue to expand their applications in areas such as disease diagnostics, drug discovery, and environmental monitoring. Future research will likely focus on the development of probes for in vivo imaging, multiplexed detection, and the integration of pyrene-based sensors into advanced materials and devices.

References

-

Paul, S. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics. [Link]

-

MDPI. (n.d.). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. MDPI. [Link]

-

ACS Publications. (2024). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. Inorganic Chemistry. [Link]

-

NIH. (n.d.). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. PMC. [Link]

-

RSC Publishing. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. [Link]

-

MDPI. (n.d.). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI. [Link]

-

NIH. (n.d.). Pyrene as a Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]

-

ResearchGate. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields. Request PDF. [Link]

-

ResearchGate. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu. ResearchGate. [Link]

-

MDPI. (n.d.). Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging. MDPI. [Link]

-

PubMed. (n.d.). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. PubMed. [Link]

-

ACS Publications. (n.d.). Pyrene as a fluorescent probe for monitoring polymerization rates. Macromolecules. [Link]

-

ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. ResearchGate. [Link]

-

RSC Publishing. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. [Link]

-

PubMed. (2025). Ratiometric Pyrene-Based Fluorescent Probe for Rapid Visualization of Hypochlorous Acid in Cells. PubMed. [Link]

-

RSC Publishing. (n.d.). A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+. Materials Chemistry Frontiers. [Link]

-

SciSpace. (n.d.). A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+. SciSpace. [Link]

-

ACS Publications. (2013). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. The Journal of Organic Chemistry. [Link]

-